A Technical Guide to 1-Methoxyadamantane: Structure, Synthesis, and Applications
A Technical Guide to 1-Methoxyadamantane: Structure, Synthesis, and Applications
This document provides a comprehensive technical overview of 1-methoxyadamantane, a key derivative of adamantane. It is intended for researchers, scientists, and professionals in drug development who utilize adamantane scaffolds in their work. We will delve into its core chemical properties, a reliable synthesis protocol, characterization data, and its significance in modern chemical and pharmaceutical research.
Introduction: The Adamantane Core and the Influence of the Methoxy Group
Adamantane is a unique tricyclic hydrocarbon (C₁₀H₁₆) notable for its exceptional structural rigidity and thermal stability, resembling a small, hydrogen-terminated diamond lattice. This cage-like, lipophilic structure has made it a privileged scaffold in medicinal chemistry and materials science.[1][2] When functionalized, the adamantane moiety can enhance the pharmacokinetic properties of a drug, such as increasing its lipophilicity for better membrane permeability and providing steric bulk that can protect against metabolic degradation.[1][2]
1-Methoxyadamantane (C₁₁H₁₈O) is a derivative where a methoxy group (-OCH₃) is attached to one of the four equivalent bridgehead (tertiary) carbon atoms. This substitution maintains the rigid, bulky nature of the adamantane core but introduces a polar ether linkage. This modification is crucial as it can alter solubility, introduce a hydrogen bond acceptor site, and serve as a versatile chemical handle for further synthetic transformations, making it a valuable building block in drug discovery and organic synthesis.[3]
Chemical Structure and Physicochemical Properties
The defining feature of 1-methoxyadamantane is the covalent bond between a bridgehead carbon of the adamantane cage and the oxygen atom of a methoxy group.
Chemical Structure:
The key physicochemical properties of 1-methoxyadamantane are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈O | [4][5] |
| Molecular Weight | 166.26 g/mol | [4][5][6] |
| CAS Number | 6221-74-5 | [4][5] |
| IUPAC Name | 1-methoxyadamantane | [5] |
| Appearance | White crystalline powder or solid | [7] |
| Melting Point | Sublimes at 247 °C (for parent 1-adamantanol) | [7] |
| Boiling Point | Data not consistently available; sublimation is common. | |
| Solubility | Soluble in organic solvents; insoluble in water. | [8] |
Synthesis of 1-Methoxyadamantane
A common and efficient method for the synthesis of 1-methoxyadamantane is through the Williamson ether synthesis, starting from the more readily available 1-adamantanol.
Causality and Experimental Choice:
This protocol is chosen for its reliability, high yield, and the use of common laboratory reagents. 1-Adamantanol is a commercially available starting material.[7][8] The reaction proceeds via a deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide (in this case, methyl iodide). Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the sterically hindered tertiary alcohol, driving the reaction to completion.
Experimental Protocol: Synthesis from 1-Adamantanol
Materials:
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Sodium Hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF to dissolve the 1-adamantanol.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium adamantoxide.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by sublimation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-methoxyadamantane as a white solid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis of 1-methoxyadamantane.
Spectroscopic Characterization: A Self-Validating System
To confirm the identity and purity of the synthesized 1-methoxyadamantane, a combination of spectroscopic methods is employed. The high symmetry of the adamantane cage results in a characteristically simple NMR spectrum.
| Technique | Expected Data & Interpretation |
| ¹H NMR | The spectrum is simple due to the molecule's symmetry. Key signals include: a singlet for the methoxy (-OCH₃) protons (~3.1-3.3 ppm, 3H), and three broad multiplets for the adamantane cage protons (~1.6-2.2 ppm, 15H). The absence of a hydroxyl (-OH) proton signal confirms the reaction's completion. |
| ¹³C NMR | Distinct signals are expected for the four unique carbon types: the methoxy carbon (~48-50 ppm), the quaternary bridgehead carbon attached to the oxygen (~74-76 ppm), the three equivalent secondary carbons (-CH₂-) adjacent to the substitution site, the three equivalent tertiary carbons (-CH-), and the three equivalent secondary carbons (-CH₂-) further away. |
| Mass Spec (MS) | In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 166, corresponding to the molecular weight of C₁₁H₁₈O.[4] A prominent fragment is often seen at m/z = 135, corresponding to the loss of the methoxy group (•OCH₃). |
| Infrared (IR) | The spectrum should show strong C-H stretching bands just below 3000 cm⁻¹ characteristic of alkanes. The most diagnostic peak is a strong C-O ether stretching band, typically found in the 1100-1050 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting material is a key indicator of success. |
Applications in Research and Drug Development
The adamantane moiety is a bioisostere of a phenyl group but with a three-dimensional, more lipophilic character. This property is extensively leveraged in drug design.[10]
-
Improving Pharmacokinetics: Introducing a 1-adamantyl group into a drug candidate can increase its volume and lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This makes it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[1][10]
-
Metabolic Stability: The rigid cage structure is resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.[1]
-
Building Block for Novel Therapeutics: 1-Methoxyadamantane serves as a versatile starting point. The methoxy group can be cleaved to regenerate the hydroxyl group for further functionalization, or it can be used to direct reactions to other parts of the molecule. It has been used in the synthesis of inhibitors for enzymes like glucosylceramide synthase, which is a target in diseases such as Gaucher disease.[3]
-
Materials Science: The rigid and stable nature of adamantane derivatives makes them suitable for creating polymers and other materials with high thermal stability.
Safety and Handling
1-Methoxyadamantane should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. It is a combustible solid. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
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National Institute of Standards and Technology (NIST). (n.d.). 1-Methoxyadamantane. NIST Chemistry WebBook. Retrieved from [Link][4]
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National Center for Biotechnology Information (NCBI). (n.d.). 1-Methoxyadamantane. PubChem Compound Database. Retrieved from [Link][5]
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Cheméo. (n.d.). Chemical Properties of 1-Methoxyadamantane (CAS 6221-74-5). Retrieved from [Link][6]
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Overdevest, M. A., et al. (2007). Development of adamantan-1-yl-methoxy-functionalized 1-deoxynojirimycin derivatives as selective inhibitors of glucosylceramide metabolism in man. Journal of Medicinal Chemistry, 50(4), 747-757. Retrieved from [Link][3]
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Krasutsky, P. A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 279. Retrieved from [Link][1]
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National Center for Biotechnology Information (NCBI). (n.d.). 1-Adamantanol. PubChem Compound Database. Retrieved from [Link][9]
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Vázquez, S. (2015). Exploring adamantine-like scaffolds for a wide range of therapeutic targets. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link][2]
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Koutsoupidou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Retrieved from [Link][10]
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